molecular formula C20H23BrFNO3 B13423625 (2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester

(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester

Cat. No.: B13423625
M. Wt: 424.3 g/mol
InChI Key: DXDIWIYOUXDDCN-SDNWHVSQSA-N
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Description

(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, a cyclopropyl group, and a fluorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the piperidinylidene intermediate, followed by the introduction of the bromine and fluorophenyl groups. The final step involves the esterification of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester include:

  • (2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-chlorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester
  • (2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-methylphenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23BrFNO3

Molecular Weight

424.3 g/mol

IUPAC Name

ethyl (2E)-2-[4-bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate

InChI

InChI=1S/C20H23BrFNO3/c1-2-26-18(24)11-14-12-23(10-9-16(14)21)19(20(25)13-7-8-13)15-5-3-4-6-17(15)22/h3-6,11,13,16,19H,2,7-10,12H2,1H3/b14-11+

InChI Key

DXDIWIYOUXDDCN-SDNWHVSQSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CN(CCC1Br)C(C2=CC=CC=C2F)C(=O)C3CC3

Canonical SMILES

CCOC(=O)C=C1CN(CCC1Br)C(C2=CC=CC=C2F)C(=O)C3CC3

Origin of Product

United States

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